Ethyl (2-methyloxolan-2-yl)carbamate

Description

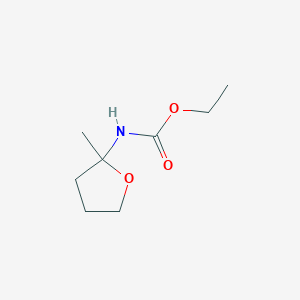

Structure

2D Structure

3D Structure

Properties

CAS No. |

61807-48-5 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl N-(2-methyloxolan-2-yl)carbamate |

InChI |

InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

GZSWUYDDIZOTRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1(CCCO1)C |

Origin of Product |

United States |

Advanced Structural Characterization and Nomenclatural Precision of Ethyl 2 Methyloxolan 2 Yl Carbamate

Systematic IUPAC Nomenclature and Stereochemical Considerations

The systematic name for ethyl (2-methyloxolan-2-yl)carbamate, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is ethyl (2-methyltetrahydrofuran-2-yl)carbamate . The name clearly defines the ethyl ester of a carbamic acid substituted at the nitrogen atom with a 2-methyltetrahydrofuran-2-yl group.

A critical aspect of the molecule's identity lies in its stereochemistry. The carbon atom at the 2-position of the tetrahydrofuran (B95107) ring is a stereocenter, as it is bonded to four different groups: the oxygen atom of the ring, the methyl group, the carbamate (B1207046) nitrogen, and the C3 methylene (B1212753) group of the ring. Consequently, this compound can exist as a pair of enantiomers:

(R)-ethyl (2-methyltetrahydrofuran-2-yl)carbamate

(S)-ethyl (2-methyltetrahydrofuran-2-yl)carbamate

The absolute configuration (R or S) at this chiral center dictates the three-dimensional arrangement of the atoms and significantly influences the molecule's biological activity and interaction with other chiral molecules. The synthesis of this compound without chiral control would result in a racemic mixture, containing equal amounts of both enantiomers.

Conformational Analysis and Stereoisomerism of the 2-Methyloxolan-2-yl Moiety

The 2-methyloxolan-2-yl moiety, also known as the 2-methyltetrahydrofuran-2-yl group, is a five-membered heterocyclic ring that is not planar. It adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

For the 2-methyloxolan-2-yl group, the presence of the methyl substituent at the C2 position influences the conformational equilibrium. The substituent can occupy either an axial or an equatorial position relative to the approximate plane of the ring. Generally, there is a preference for the substituent to be in a pseudo-equatorial position to minimize steric interactions. The specific conformational preference will also be influenced by the nature of the other substituents and the solvent environment. The interplay between the ring pucker and the orientation of the methyl and carbamate groups leads to a complex potential energy surface with multiple local minima.

Comprehensive Spectroscopic Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Skeleton Assignments

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the molecular structure.

The proton NMR (¹H NMR) spectrum of this compound would exhibit characteristic signals for the ethyl group and the 2-methyloxolan-2-yl moiety. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Expected ¹H NMR Data:

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | triplet | ~1.2 | ~7 |

| CH₂ (ethyl) | quartet | ~4.1 | ~7 |

| CH₃ (C2-methyl) | singlet | ~1.5 | - |

| CH₂ (C3) | multiplet | ~1.8 - 2.0 | - |

| CH₂ (C4) | multiplet | ~1.9 - 2.1 | - |

| CH₂ (C5) | multiplet | ~3.8 - 4.0 | - |

| NH | broad singlet | variable | - |

The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the tetrahydrofuran ring.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. libretexts.org

Expected ¹³C NMR Data:

| Carbon Atom | Approx. Chemical Shift (ppm) |

| C H₃ (ethyl) | ~14 |

| C H₂ (ethyl) | ~61 |

| C H₃ (C2-methyl) | ~25 |

| C 2 (quaternary) | ~85 |

| C 3 | ~35 |

| C 4 | ~24 |

| C 5 | ~68 |

| C =O (carbamate) | ~156 |

The chemical shift of the C2 carbon is significantly downfield due to the attachment of two electronegative atoms, oxygen and nitrogen.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the connectivity within the ethyl group and the tetrahydrofuran ring, for example, by showing correlations between the C3, C4, and C5 protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal of the C2-methyl group would show a correlation to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. Key HMBC correlations would be expected between:

The protons of the C2-methyl group and the C2 and C3 carbons.

The protons of the ethyl group and the carbamate carbonyl carbon.

The C5 protons and the C2 carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound, including its stereochemical and conformational features, can be achieved.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial tool for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its carbamate and cyclic ether moieties.

The primary vibrations of interest include the N-H stretch, the C=O (carbonyl) stretch of the carbamate, and the C-O stretches of both the carbamate and the oxolane ring.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H | Stretching | 3400 - 3200 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong |

| C=O (Carbamate) | Stretching | 1725 - 1700 | Strong |

| N-H | Bending | 1600 - 1500 | Medium |

| C-O (Ether) | Asymmetric Stretching | 1150 - 1085 | Strong |

| C-O (Carbamate) | Stretching | 1250 - 1200 | Strong |

Note: The exact positions of these bands can be influenced by the molecular environment and any potential hydrogen bonding.

The N-H stretching vibration, typically appearing as a medium-intensity band in the region of 3400-3200 cm⁻¹, is indicative of the secondary amine in the carbamate group. The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group of the carbamate, which is anticipated to be in the 1725-1700 cm⁻¹ range. The presence of the oxolane (tetrahydrofuran) ring would be confirmed by a strong C-O-C asymmetric stretching band, typically found between 1150 and 1085 cm⁻¹. The C-O stretch associated with the carbamate ester linkage is also expected to be a strong band, appearing around 1250-1200 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₈H₁₅NO₃), the calculated exact mass is 173.1052 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner.

Expected Fragmentation Pathways: A primary fragmentation pathway would likely involve the cleavage of the carbamate group. The molecular ion [M]⁺• would be observed at m/z 173.1052.

Key expected fragments include:

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment ion at m/z 144.0766.

Loss of the ethoxycarbonyl group (-COOCH₂CH₃): This would lead to a fragment corresponding to the 2-methyl-2-aminooxolane cation at m/z 100.0762.

Cleavage of the oxolane ring: Ring-opening and subsequent fragmentation of the tetrahydrofuran ring can lead to a series of smaller fragment ions.

| Ion | m/z (calculated) | Description |

| [C₈H₁₅NO₃]⁺• | 173.1052 | Molecular Ion |

| [C₆H₁₀NO₃]⁺ | 144.0609 | Loss of ethyl group |

| [C₅H₁₀NO]⁺ | 100.0762 | Loss of ethoxycarbonyl group |

Advanced Chiroptical Spectroscopic Methods for Absolute and Relative Stereochemistry

This compound possesses a chiral center at the C2 position of the oxolane ring, meaning it can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these enantiomers.

These techniques measure the differential absorption of left and right circularly polarized light. While experimental ECD and VCD spectra for this specific compound are not widely available, theoretical calculations based on density functional theory (DFT) can predict these spectra for each enantiomer.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with the theoretically predicted spectra for the (R)- and (S)-enantiomers, the absolute configuration of the sample can be determined.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides more detailed stereochemical information as it probes the vibrations of all functional groups within the chiral molecule. The VCD spectrum of one enantiomer will be the mirror image of the other. As with ECD, comparing the experimental VCD spectrum to the predicted spectrum allows for the unambiguous assignment of the absolute configuration. chempap.org

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive approach to the structural and stereochemical characterization of complex chiral molecules like this compound.

Synthetic Strategies and Methodological Advancements for Ethyl 2 Methyloxolan 2 Yl Carbamate

General Carbamate (B1207046) Synthesis Methodologies

The formation of the carbamate group is a cornerstone of organic synthesis, with applications ranging from protecting group chemistry to the synthesis of pharmaceuticals and agrochemicals. A multitude of methods have been developed for the construction of this functional group, each with its own advantages and limitations.

Reactions Involving Isocyanates and Alkyl Alcohols/Amines

The most direct and widely employed method for the synthesis of carbamates is the reaction of an isocyanate with an alcohol or an amine. In the context of ethyl (2-methyloxolan-2-yl)carbamate, this would involve the reaction of 2-isocyanato-2-methyl-oxolane with ethanol. This reaction is typically highly efficient and proceeds under mild conditions, often without the need for a catalyst. However, the synthesis and handling of isocyanates can be hazardous due to their toxicity and reactivity. google.com

The reaction of isocyanates with alcohols is a versatile method for producing carbamates. Fluorosulfuryl isocyanate (FSI), for instance, reacts rapidly and directly with alcohols to form fluorosulfuryl carbamates in nearly quantitative yields. mdpi.com While not directly applicable to the target molecule, this illustrates the high reactivity of isocyanates towards alcohols.

Transcarbamoylation Processes Utilizing Existing Carbamate Precursors

Transcarbamoylation, or transurethanization, offers an alternative route to carbamates that avoids the direct use of isocyanates. This method involves the exchange of the alkoxy or amino group of a pre-existing carbamate with a different alcohol or amine. This approach is particularly useful when the desired isocyanate is unstable or difficult to access.

Recent studies have highlighted the utility of transcarbamoylation in various synthetic contexts, including the recycling of polyurethanes. researchgate.netwikipedia.org The reaction can be catalyzed by a range of catalysts, including metal salts and organic bases, and can often be performed under mild conditions. researchgate.netnih.gov For the synthesis of this compound, a potential transcarbamoylation strategy would involve reacting a more readily available carbamate, such as mthis compound, with ethanol in the presence of a suitable catalyst.

Carbonylation Reactions and Carbon Dioxide Fixation Approaches in Carbamate Formation

In recent years, there has been a significant push towards the development of more sustainable synthetic methodologies. Carbonylation reactions and the use of carbon dioxide (CO2) as a C1 source for carbamate synthesis have emerged as attractive alternatives to traditional methods that often rely on toxic reagents like phosgene. cam.ac.uk

The synthesis of carbamates from amines, alcohols, and carbon monoxide can be achieved through Rh-catalyzed oxidative carbonylation. organic-chemistry.orgmdpi.com Another green approach is the direct fixation of CO2. This typically involves the reaction of an amine and CO2 to form a carbamate anion in situ, which is then reacted with an electrophile. cam.ac.uk For example, a three-component coupling of an amine, CO2, and an alkyl halide can efficiently produce carbamates. researchgate.net The synthesis of cyclic carbamates from amino alcohols and CO2 at atmospheric pressure has also been demonstrated. mdpi.comchinesechemsoc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Amines, Alcohols, Carbon Monoxide | Rh-catalyst, Oxone | Carbamates | organic-chemistry.orgmdpi.com |

| Amines, CO2, Alkyl Halides | Cesium carbonate, TBAI | Carbamates | researchgate.net |

| Amino Alcohols, CO2 (1 atm) | Base | Cyclic Carbamates | mdpi.comchinesechemsoc.org |

Rearrangement Reactions (e.g., Lossen, Curtius) for In Situ Isocyanate Generation

To circumvent the direct handling of hazardous isocyanates, several rearrangement reactions have been developed to generate them in situ. The Lossen and Curtius rearrangements are two of the most prominent examples.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. nih.govnih.govorganic-chemistry.orgresearchgate.netacs.org This reaction can be initiated under mild conditions and has been shown to be effective for a wide range of substrates. nih.gov

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate. nih.govnih.govwikipedia.orggoogle.comnih.gov This reaction is known for its high tolerance of various functional groups and the retention of stereochemistry at the migrating group. nih.govgoogle.com The resulting isocyanate can then be trapped by an alcohol, such as ethanol, to yield the desired carbamate. nih.govwikipedia.orggoogle.com

| Rearrangement | Starting Material | Intermediate | Product with Alcohol |

| Lossen | Hydroxamic acid derivative | Isocyanate | Carbamate |

| Curtius | Acyl azide | Isocyanate | Carbamate |

Catalytic Systems in Carbamate Bond Formation (e.g., Tin-catalyzed, Indium triflate-catalyzed)

A variety of catalytic systems have been developed to facilitate the formation of carbamate bonds, often offering milder reaction conditions and improved efficiency.

Tin-catalyzed reactions have been shown to be effective for transcarbamoylation processes. For instance, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly to generate the corresponding carbamates in good yields with broad functional-group tolerance. Dibutyltin dilaurate has also been used as a catalyst in the preparation of carbamates from isocyanates.

Indium triflate (In(OTf)3) has emerged as a versatile catalyst for carbamate synthesis. It can catalyze the synthesis of primary carbamates from alcohols and urea, an environmentally friendly carbonyl source. This method is advantageous due to the use of inexpensive and readily available starting materials and the ease of product isolation.

Other catalytic systems for carbamate synthesis include those based on palladium, zinc, and copper. google.com

Synthesis of the 2-Methyloxolan-2-yl Core Structure

One plausible approach is the Ritter reaction . This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine. mdpi.comgoogle.com In this case, 2-methyl-tetrahydrofuran-2-ol could be reacted with a nitrile, followed by hydrolysis to yield 2-amino-2-methyl-tetrahydrofuran. The Ritter reaction is particularly well-suited for the formation of tertiary amines. google.com

Another potential route is the reductive amination of a ketone precursor. The synthesis of 2-methyl-tetrahydrofuran-2-one, followed by reductive amination with ammonia or a protected amine source, would provide the desired 2-amino-2-methyl-tetrahydrofuran. Reductive amination is a widely used and robust method for the synthesis of amines. cam.ac.ukorganic-chemistry.orgchinesechemsoc.org

More contemporary methods for the synthesis of alpha-tertiary amines could also be applied. For example, a photocatalytic C(sp3)–H aminoalkylation of 2-methyltetrahydrofuran could potentially introduce an amino group at the 2-position. Additionally, novel diastereoselective routes to 2-aminotetrahydrofurans have been developed from N,O-dialkenylhydroxylamines, which undergo a spontaneous nih.govnih.gov-sigmatropic rearrangement followed by cyclization.

| Precursor | Reaction Type | Reagents | Product |

| 2-Methyl-tetrahydrofuran-2-ol | Ritter Reaction | Nitrile, Strong Acid | 2-Amino-2-methyl-tetrahydrofuran |

| 2-Methyl-tetrahydrofuran-2-one | Reductive Amination | Ammonia/Amine, Reducing Agent | 2-Amino-2-methyl-tetrahydrofuran |

| 2-Methyltetrahydrofuran | Photocatalytic C-H Aminoalkylation | Amino source, Photocatalyst | 2-Amino-2-methyl-tetrahydrofuran |

| N,O-dialkenylhydroxylamine | Rearrangement/Cyclization | Copper catalyst, Base | Substituted 2-Aminotetrahydrofuran |

Cyclization Strategies for Tetrahydrofuran (B95107) Ring Construction

The construction of the tetrahydrofuran core is a foundational step in the synthesis of the target molecule. A multitude of strategies have been developed for the stereoselective synthesis of substituted tetrahydrofurans, driven by their prevalence in biologically active natural products. nih.gov These methods can be broadly categorized and adapted for the synthesis of a 2-methyl-substituted THF precursor.

Intramolecular Cyclization: Nucleophilic substitution is a classic and widely used approach for forming cyclic ethers. nih.gov This typically involves an intramolecular SN2 reaction where a hydroxyl group displaces a leaving group (like a halide or sulfonate) on the same molecule. For the target compound, a suitable precursor would be a substituted pentane-1,4-diol derivative. The 5-exo-tet cyclization is generally favored according to Baldwin's rules. More advanced methods include Lewis acid-mediated cyclizations of epoxy diols, which can offer high regio- and stereoselectivity. nih.gov

Oxidative Cyclization: Alkenols can be cyclized to form tetrahydrofurans through oxidative processes. Palladium-catalyzed methods, for instance, can form both a C-C and a C-O bond in a single step from γ-hydroxy alkenes and aryl bromides. organic-chemistry.org Another approach involves the oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols, a reaction that can establish multiple stereocenters simultaneously. researchgate.net

[3+2] Cycloaddition and Annulation Reactions: These reactions are powerful for constructing the THF ring as they can generate multiple bonds and stereocenters in a single, convergent step. nih.gov For example, the reaction of donor-acceptor cyclopropanes with aldehydes, catalyzed by a Lewis acid, can produce highly substituted tetrahydrofurans. nih.govmdpi.com

Prins Cyclization: The acid-catalyzed condensation of an alkene with an aldehyde, known as the Prins cyclization, is a powerful tool for constructing six-membered rings but can also be adapted for five-membered systems. beilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate and can be highly stereoselective. beilstein-journals.org

| Cyclization Method | Precursor Type | Key Features | Reference |

| Intramolecular SN2 | Haloalcohol, Epoxyalcohol | Classic, reliable, follows Baldwin's rules | nih.gov |

| Pd-Catalyzed Carboetherification | γ-Hydroxy alkene | Forms C-C and C-O bonds simultaneously | organic-chemistry.orgnih.gov |

| [3+2] Cycloaddition | Cyclopropane and Aldehyde | Convergent, generates multiple stereocenters | nih.gov |

| Prins Cyclization | Homoallylic alcohol and Aldehyde | Acid-catalyzed, stereoselective potential | beilstein-journals.org |

Regioselective and Stereoselective Introduction of the Methyl Group at the 2-Position

Establishing the quaternary center with a methyl group at the C-2 position is a significant synthetic challenge. The strategy for its introduction is often integrated with the ring-closing step.

Ring-Opening of Epoxides: A common strategy involves the regioselective opening of a suitably substituted epoxide. For instance, a terminal epoxide on a carbon chain containing a hydroxyl group can be opened intramolecularly. To install the methyl group, one could start with a precursor like 2-methyl-2-(oxiran-2-yl)ethanol, where acid or base-catalyzed cyclization would yield 2-methyltetrahydrofuran-2-methanol.

Addition to Lactones: The reaction of organometallic reagents, such as methyl Grignard (CH₃MgBr) or methyllithium (CH₃Li), with a γ-butyrolactone derivative can install the methyl group. The initial addition forms a hemiacetal, which can be reduced to the corresponding 2-methyl-substituted tetrahydrofuran.

Regioselective Cleavage of 2-Methyltetrahydrofuran: While less common for synthesis, studies on the regiocontrolled cleavage of 2-methyltetrahydrofuran itself provide insight. Reagents like B-bromoboranes can cleave the C-O bond, with selectivity for the primary bromide being achievable under specific conditions, indicating that the C2 position is sterically hindered and less prone to SN2 attack. researchgate.net This inherent reactivity can be exploited in reverse by designing cyclization precursors that favor the formation of the C2-substituted product.

Precursor Functionalization for Carbamate Linkage

To form the carbamate, a nitrogen-containing functional group must be installed at the C-2 position. This is typically achieved by converting a hydroxyl group into an amino group, which then reacts with an ethyl chloroformate equivalent.

From a Hydroxyl Group: A precursor such as 2-methyltetrahydrofuran-2-ol can be converted to the corresponding amine. Standard methods include:

Mitsunobu Reaction: Reaction with hydrazoic acid (HN₃) or a phthalimide under Mitsunobu conditions, followed by reduction.

Mesylation/Tosylation and Azide Displacement: Conversion of the alcohol to a good leaving group (mesylate or tosylate), followed by SN2 displacement with sodium azide (NaN₃) and subsequent reduction of the azide to an amine (e.g., via hydrogenation or Staudinger reaction).

Curtius Rearrangement: A carboxylic acid precursor, 2-methyltetrahydrofuran-2-carboxylic acid, can be converted into an acyl azide. Thermal or photochemical rearrangement of the acyl azide produces an isocyanate intermediate, which can be trapped with ethanol to directly yield the desired ethyl carbamate. nih.gov This method is highly efficient for linking the carbonyl group to the nitrogen atom. nih.gov

Direct Carbamoylation: The 2-amino-2-methyltetrahydrofuran precursor can be reacted with ethyl chloroformate or diethyl carbonate in the presence of a base to form the final carbamate product.

Convergent and Divergent Synthesis Routes to this compound

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of related structures. wikipedia.org For example, 2-methyltetrahydrofuran-2-ol could serve as a key intermediate. From this single precursor, one could synthesize not only the target ethyl carbamate but also other derivatives by reacting it with different isocyanates or chloroformates, creating a library of related compounds for structure-activity relationship studies. wikipedia.org

Sustainable and Green Chemistry Protocols for Carbamate Synthesis

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene and isocyanates. nih.govacs.org Modern synthetic chemistry emphasizes the use of greener, more sustainable alternatives.

From Carbon Dioxide (CO₂): CO₂ is an attractive C1 feedstock because it is abundant, non-toxic, and renewable. researchgate.net Green protocols have been developed for the synthesis of carbamates from CO₂, amines, and alcohols. rsc.org These reactions are often catalyzed by basic catalysts and can be performed under mild conditions, sometimes without the need for a dehydrating agent. researchgate.netrsc.org

From Ureas and Organic Carbonates: An atom-economical method involves the reaction of ureas with organic carbonates, catalyzed by solid catalysts like lanthanum oxide on silica (La₂O₃/SiO₂). tandfonline.com This solvent-free approach produces carbamates in excellent yields with high atom economy. tandfonline.com

One-Pot Transformations: Methods that avoid the isolation of unstable or hazardous intermediates are preferred. The one-pot conversion of carboxylic acids into carbamates via a modified Curtius rearrangement, for example, avoids the need to handle acyl azides. nih.gov

| Green Reagent | Reactants | Catalyst/Conditions | Advantages | Reference |

| Carbon Dioxide | Amine, Alcohol, CO₂ | Basic catalysts, 2.5 MPa CO₂ | Halogen-free, uses renewable C1 source | researchgate.netrsc.org |

| Urea/Carbonates | Urea derivative, Organic Carbonate | La₂O₃/SiO₂, 150 °C, solvent-free | 100% atom economy, practical | tandfonline.com |

| Di-tert-butyl dicarbonate | Carboxylic acid, NaN₃ | Zn(II) triflate, one-pot | Avoids isolation of acyl azide intermediate | nih.gov |

Chemo-, Regio-, and Stereoselective Control in Compound Synthesis

Achieving high levels of selectivity is paramount in the synthesis of a specific isomer of a polysubstituted molecule like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, during the formation of the carbamate linkage from 2-amino-2-methyltetrahydrofuran and ethyl chloroformate, the reaction must selectively occur at the amine rather than any residual hydroxyl groups. The choice of reagents and protecting groups is crucial for achieving this.

Regioselectivity: This is critical during the construction of the tetrahydrofuran ring. As discussed, methods like intramolecular epoxide opening or palladium-catalyzed cyclizations can be highly regioselective, ensuring the formation of the five-membered ring over a six-membered ring (tetrahydropyran) and directing the installation of substituents to the correct positions. nih.govorganic-chemistry.org The formation of the quaternary center at C-2 is a key regioselective challenge.

Stereoselectivity: If the synthesis starts from chiral precursors, maintaining or controlling the stereochemistry is essential. Many modern THF ring synthesis methods, including [3+2] cycloadditions and Prins cyclizations, can generate new stereocenters with a high degree of control. nih.gov For the target molecule, which is achiral unless other substituents are present, stereocontrol would become critical in the synthesis of more complex, substituted analogs.

The successful synthesis of this compound hinges on the strategic combination of these principles, selecting reactions that offer predictable and high-fidelity control over the molecular architecture.

Computational Chemistry and Theoretical Studies on Ethyl 2 Methyloxolan 2 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic makeup of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. mpg.de It is exceptionally well-suited for determining the equilibrium geometry of molecules like Ethyl (2-methyloxolan-2-yl)carbamate.

A typical DFT study would begin with a geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find a minimum on the potential energy surface. youtube.com For this molecule, key structural parameters such as the bond lengths and angles within the oxolane ring, the carbamate (B1207046) group, and the ethyl chain would be determined. For instance, calculations on the parent molecule, tetrahydrofuran (B95107) (THF), using the B3LYP functional with a 6-311++G(2d,2p) basis set have shown good agreement with experimental data, providing confidence in applying similar methods to its derivatives.

Table 1: Illustrative Optimized Geometrical Parameters for a Tetrahydrofuran (THF) Ring using DFT (Note: This data is for the parent THF molecule and serves as an example of typical DFT output.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,2p)) |

| Bond Length | C-O | 1.429 Å |

| Bond Length | C-C | 1.538 Å |

| Bond Angle | C-O-C | 106.6° |

| Bond Angle | O-C-C | 105.5° |

| Dihedral Angle | C-O-C-C | 14.8° |

| Source: Adapted from computational studies on Tetrahydrofuran. |

Once the geometry is optimized, molecular orbital (MO) analysis can be performed. This includes visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the oxygen and nitrogen atoms of the carbamate group and the oxygen of the oxolane ring, while the LUMO might be centered on the carbonyl group (C=O) of the carbamate.

Further analysis using methods like Natural Bond Orbital (NBO) can elucidate charge distribution, hybridization, and the nature of bonding interactions, such as hyperconjugation. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for energetic properties.

High-level ab initio techniques, such as Coupled Cluster (CC) theory or composite methods like the Feller-Petersen-Dixon (FPD) approach, are the gold standard for calculating thermochemical data. nih.gov These methods could be employed to determine a precise enthalpy of formation for this compound. Such calculations involve computing the total atomization energy and correcting for various effects like core-valence correlation and scalar relativity to achieve chemical accuracy (typically within ±1 kcal/mol). nih.gov

These methods are also invaluable for predicting spectroscopic properties. Although no specific data exists for the target molecule, ab initio calculations are routinely used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the five-membered oxolane ring and the rotatable bonds in the ethyl carbamate side chain mean that this compound can exist in multiple conformations. The oxolane ring itself is not planar and typically adopts an envelope or twist conformation. The presence of the methyl and carbamate groups at the C2 position introduces further complexity.

Computational conformational analysis involves systematically exploring the potential energy surface (PES) to identify all stable conformers (local minima) and the transition states that connect them. This can be achieved by performing relaxed scans of key dihedral angles. Ab initio methods, particularly at the MP2 (Møller-Plesset perturbation theory) level, have been successfully used to calculate the relative free energies of conformers for similar cyclic ethers, showing good agreement with experimental results. researchgate.net The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution, which is crucial for understanding the molecule's average properties and behavior.

Reaction Pathway Modeling, Transition State Characterization, and Reaction Barrier Determination

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, a key reaction of interest would be its hydrolysis, a common degradation pathway for carbamates. nih.govclemson.edu

Reaction pathway modeling involves identifying the reactants, products, and any intermediates and transition states (TS) that lie on the reaction coordinate. DFT methods are commonly used to locate the geometry of transition states, which are first-order saddle points on the potential energy surface. mdpi.com Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

For carbamate hydrolysis, computational studies have investigated mechanisms involving nucleophilic attack by water or hydroxide ions on the carbonyl carbon. nih.govnih.gov The activation energy (reaction barrier) for each step can be calculated as the energy difference between the transition state and the preceding reactant or intermediate. These calculations can reveal the rate-determining step of the reaction. For example, studies on the hydrolysis of the carbamate methomyl have identified the initial serine-initiated nucleophilic attack as the rate-determining step. nih.gov Similar principles could be applied to model the formation of this compound, for instance, through the reaction of an alcohol with an isocyanate or via a Pd-catalyzed synthesis. mdpi.com

Table 2: Illustrative Energy Profile for a Two-Step Carbamate Hydrolysis Reaction (Note: This is a hypothetical data table based on typical values from computational studies of carbamate hydrolysis.)

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Carbamate + H₂O) | 0.0 |

| TS1 | First Transition State | +19.1 |

| INT | Intermediate | +2.5 |

| TS2 | Second Transition State | +7.5 |

| P | Products | -10.0 |

| Source: Values are illustrative and adapted from findings in related systems. nih.gov |

Computational Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods can predict various types of spectra, which is invaluable for structure elucidation and interpretation of experimental data.

For NMR spectroscopy, chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov The accuracy of these predictions depends on the level of theory, basis set, and proper treatment of conformational averaging and solvent effects. github.io Recent advances in machine learning, trained on large datasets of experimental and calculated spectra, have also led to highly accurate predictions of ¹H NMR chemical shifts. nih.govfrontiersin.org A computational study would involve calculating the NMR shieldings for each significant conformer and then determining a Boltzmann-weighted average to compare with an experimental spectrum. nih.gov

Similarly, the vibrational frequencies and intensities for IR and Raman spectra can be computed. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly model the dynamic behavior of a molecule in a solvent environment. acs.org MD simulations use classical mechanics to simulate the movement of atoms over time, providing insights into solvation, intermolecular interactions, and dynamics. osti.govrsc.org

An MD simulation of this compound in a solvent like water would involve placing one or more solute molecules in a box of explicit solvent molecules. The simulation would track the trajectory of every atom, allowing for the analysis of:

Solvation Structure: Radial distribution functions (RDFs) could be calculated to understand how water molecules arrange around the solute, particularly around the polar carbamate group and the ether oxygen.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the carbamate's N-H group, the carbonyl oxygen, the ether oxygen, and surrounding water molecules can be quantified.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated. acs.org

Such simulations are crucial for understanding how the solvent influences the molecule's conformational preferences and reactivity. Studies on the THF-water system, for example, have used MD to investigate the molecular driving forces behind its miscibility gap. acs.orgosti.gov

Advanced Analytical Methodologies in Carbamate Chemistry

Chromatographic Separations and Advanced Detection Techniques

The combination of a separation technique with a highly sensitive detection method is the cornerstone of modern analytical chemistry. For a compound like Ethyl (2-methyloxolan-2-yl)carbamate, which contains both a carbamate (B1207046) functional group and a cyclic ether moiety, chromatographic techniques coupled with mass spectrometry are indispensable for achieving the required selectivity and sensitivity.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. chemijournal.com However, many carbamates are thermally labile and can degrade in the high temperatures of the GC injector port. scispec.co.thnih.govresearchgate.net For a molecule like this compound, its volatility would need to be assessed to determine its suitability for direct GC-MS analysis. Thermal degradation could potentially occur through the loss of the ethyl group or cleavage of the oxolane ring.

To overcome the challenge of thermal instability, derivatization is a common strategy. mdpi.com Techniques such as flash alkylation (e.g., methylation) in the injector port can increase the thermal stability of carbamates, allowing for reproducible chromatographic analysis. scispec.co.th This approach converts the carbamate into a more stable derivative prior to separation.

In a typical GC-MS analysis for carbamates, a capillary column such as a BPX-50 is used with a programmed temperature gradient to ensure adequate separation. scispec.co.th The mass spectrometer, operating in electron ionization (EI) mode, fragments the analyte molecules in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint for identification. For this compound, characteristic fragments would be expected from the cleavage of the carbamate and the oxolane ring structures, providing definitive structural confirmation. Quantitative analysis is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Injection Technique | Split/Splitless, with potential for in-port derivatization (e.g., flash methylation) | scispec.co.th |

| Injector Temperature | 250 °C (must be optimized to prevent thermal degradation) | scispec.co.thnih.gov |

| Column | Mid-polarity capillary column (e.g., SGE BPX-50, 60 m x 0.25 mm ID, 0.25 µm film) | scispec.co.th |

| Oven Program | Initial temp 70 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 6 min) | scispec.co.th |

| Ionization Mode | Electron Ionization (EI) at 70 eV | scispec.co.th |

| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or MS/MS for quantification | scispec.co.thnih.gov |

For carbamates that are non-volatile or prone to thermal degradation, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. scispec.co.thnih.gov This technique separates compounds in the liquid phase at ambient temperature, thus avoiding thermal decomposition. The analysis of this compound would likely benefit from this approach.

Ultra-High Performance Liquid Chromatography (UHPLC) is often employed for its high resolution and speed. nih.gov Separation is typically achieved on a reversed-phase column, such as a C18, using a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium formate to improve ionization. nih.gov

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The analyte is first ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net The resulting precursor ion (e.g., the protonated molecule [M+H]⁺ for this compound) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. nih.govgoogle.com For this compound, key MRM transitions would involve the fragmentation of the parent ion into stable product ions, which would need to be determined experimentally.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography | UHPLC or HPLC | nih.gov |

| Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives (e.g., 10 mM ammonium formate) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | researchgate.netepa.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |

| Example MRM Transitions (Ethyl Carbamate) | Precursor Ion (m/z): 90.0; Product Ions (m/z): 62.1 (quantitative), 44.0 (qualitative) | google.com |

Hyphenated techniques involve the coupling of two or more analytical methods to achieve enhanced separation and identification capabilities, which is particularly useful for analyzing target compounds in highly complex mixtures. researchgate.netasdlib.orgajpaonline.com

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a significant increase in separation power compared to conventional GC. chemijournal.com In this technique, effluent from a primary GC column is subjected to a second, orthogonal separation on a shorter, faster column before entering the mass spectrometer. This results in a highly structured two-dimensional chromatogram with vastly improved peak capacity, enabling the separation of the target analyte from co-eluting matrix components.

Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) provides an additional dimension of separation based on the size, shape, and charge of the ion. nih.gov After separation by LC, ions are introduced into an ion mobility cell where they drift through a buffer gas under the influence of an electric field. chromatographyonline.com Their drift time is related to their collision cross-section (CCS), a unique physicochemical property. frontiersin.org This technique is exceptionally powerful for separating isomers that may not be resolved by chromatography alone. cryogenicsociety.orgresearchgate.net For this compound, LC-IM-MS could differentiate it from structural isomers, providing an additional layer of confidence in its identification through the combination of retention time, CCS value, and m/z ratio. nih.govfrontiersin.org

| Technique | Principle | Primary Advantage | Application for Target Compound |

|---|---|---|---|

| GCxGC-MS | Two orthogonal GC separations prior to MS detection. | Vastly increased peak capacity and resolution for volatile compounds. chemijournal.com | Analysis in highly complex matrices (e.g., environmental, food). |

| LC-IM-MS | LC separation followed by ion mobility separation (based on shape/size) and MS detection. | Separation of isomers; provides additional identifier (Collision Cross-Section). frontiersin.org | Unambiguous identification and differentiation from structural isomers. |

Method Validation for Quantitative and Qualitative Analysis in Academic Research

To ensure that an analytical method is reliable and fit for purpose, it must be thoroughly validated. researchgate.net In an academic research context, method validation demonstrates the performance and limitations of the analytical procedure. Key validation parameters are defined by international guidelines, such as SANTE/11312/2021. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically assessed by analyzing a series of standards and evaluating the coefficient of determination (R²) of the calibration curve, which should ideally be >0.99. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov

Accuracy (Recovery): This measures the closeness of the experimental result to the true value. It is determined by analyzing spiked samples at different concentrations. For carbamate residue analysis, typical acceptable recovery rates are within the 70–120% range. nih.gov

Precision (Repeatability): This expresses the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. It is usually expressed as the relative standard deviation (RSD), which should generally be ≤20%. nih.gov

| Parameter | Description | Typical Acceptance Criterion | Reference |

|---|---|---|---|

| Linearity (R²) | Correlation between concentration and instrument response. | > 0.99 | researchgate.netnih.gov |

| Accuracy (Recovery) | Percentage of true concentration measured by the method. | 70 - 120% | nih.govnih.gov |

| Precision (RSD) | Variation in repeated measurements. | ≤ 20% | nih.govnih.gov |

| LOD | Lowest detectable concentration (e.g., S/N ≥ 3). | Method and matrix dependent. | nih.gov |

| LOQ | Lowest quantifiable concentration (e.g., S/N ≥ 10). | Method and matrix dependent. | nih.govnih.gov |

Developments in Sample Preparation Techniques (e.g., Solid-Phase Microextraction (SPME), QuEChERS)

Effective sample preparation is critical for removing interfering components from the sample matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.gov For volatile compounds like certain carbamates, headspace SPME (HS-SPME) is used, where the fiber is exposed to the vapor phase above the sample. nih.gov The analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption. Key parameters to optimize include fiber coating (e.g., PDMS/DVB), extraction time, and temperature. nih.gov In-tube SPME is an automated version that can be coupled online with HPLC for the analysis of more polar and thermally labile analytes. nih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method, especially for pesticide residue analysis in food and agricultural matrices. nih.govnih.govresearchgate.net The method involves two main steps:

Extraction/Partitioning: The sample is homogenized and extracted with a solvent (typically acetonitrile). Salts such as magnesium sulfate and sodium chloride are added to induce phase separation and drive the analytes into the organic layer. epa.govfrontiersin.org

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove specific matrix interferences. Primary secondary amine (PSA) is used to remove sugars and organic acids, while C18 is used to remove nonpolar interferences like lipids. epa.gov

The QuEChERS approach is highly effective and versatile, making it well-suited for preparing samples for LC-MS/MS analysis of this compound, particularly from complex biological or environmental samples. nih.govresearchgate.net

| Technique | Principle | Primary Use Case | Advantages | Reference |

|---|---|---|---|---|

| SPME | Equilibrium-based extraction onto a coated fiber. | GC-MS analysis of volatile/semi-volatile carbamates in water or air. | Solvent-free, simple, sensitive, easily automated. | nih.govnih.gov |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. | LC-MS/MS analysis of carbamate residues in complex matrices (e.g., food, soil). | High throughput, effective, versatile, uses minimal solvent. | nih.govnih.govresearchgate.net |

Q & A

Q. What analytical methods are validated for quantifying ethyl carbamate in fermented foods and beverages?

Gas chromatography–mass spectrometry (GC–MS) with isotopically labeled internal standards is the gold standard due to its sensitivity (detection limits in µg/kg range) and precision. Quadrupole MS in selected-ion monitoring mode minimizes matrix interference, as demonstrated in collaborative studies . For example, intra-day precision for ethyl carbamate GC analysis shows a relative standard deviation (RSD) of 6.72% . HPLC with pre-column derivatization (e.g., 9-xanthydrol) and fluorescence detection is an alternative for specific matrices like wine .

Q. How does ethyl carbamate form in alcoholic beverages during fermentation?

Ethyl carbamate arises from reactions between ethanol and nitrogen-rich precursors (urea, citrulline, cyanate) during fermentation/storage. In wine, arginine metabolism by yeast produces urea, which reacts with ethanol under elevated temperatures . Stone fruit spirits exhibit higher risk due to cyanide-derived precursors and distillation heat . Mitigation strategies include urease treatment to hydrolyze urea and yeast strain selection to reduce precursor accumulation .

Q. What regulatory thresholds exist for ethyl carbamate in alcoholic beverages?

Canada sets maximum limits of 30 µg/kg (table wine) to 400 µg/kg (stone fruit spirits). The U.S. and EU rely on voluntary industry standards (e.g., ≤125 ppb in whiskey), achieved via precursor reduction and process controls . Monitoring data since the 1990s show declining levels due to mitigation efforts, though regional disparities persist .

Advanced Research Questions

Q. How do metabolic activation pathways of ethyl carbamate differ between rodents and humans?

Ethyl carbamate is metabolized by CYP2E1 in human liver microsomes to vinyl carbamate and 2-hydroxyethyl carbamate, which form DNA adducts (e.g., 1,N6-ethenoadenosine). Rodents exhibit similar activation pathways, but differences in CYP2E1 expression and detoxification enzymes may explain species-specific carcinogenicity thresholds . Newborn mice show slower elimination due to underdeveloped microsomal esterases, highlighting age-dependent metabolic variability .

Q. Why do in vitro and in vivo genotoxicity studies on ethyl carbamate yield contradictory results?

In vitro mammalian assays often fail to detect mutagenicity without exogenous metabolic activation, whereas in vivo studies consistently show clastogenicity (e.g., sister chromatid exchange, micronuclei) in rodents. This discrepancy arises from incomplete metabolic activation in cell cultures and tissue-specific DNA repair efficiency . For example, ethyl carbamate induces unscheduled DNA synthesis in human fibroblasts but not lymphoblastoid cells, underscoring cell-type dependency .

Q. What experimental designs effectively assess ethyl carbamate mitigation in complex food matrices?

Stepwise approach:

- Precursor mapping : Quantify urea/citrulline via HPLC or enzymatic assays during fermentation .

- Intervention trials : Test urease treatment (≥90% urea reduction in wine) or yeast strains with low urea excretion .

- Stability testing : Monitor ethyl carbamate formation during storage under varying pH/temperature .

- Validation : Use GC-MS to verify reduction efficacy across batches .

Q. How can researchers reconcile epidemiological gaps in ethyl carbamate carcinogenicity?

While IARC classifies ethyl carbamate as Group 2A ("probably carcinogenic to humans"), human data remain inadequate. Rodent studies (e.g., lung/liver tumors) and mechanistic evidence (DNA adducts in human hepatocytes) support this classification . Advanced models, such as humanized CYP2E1 transgenic mice or 3D organoid cultures, could bridge interspecies gaps and quantify dose-response relationships .

Key Research Gaps

- Metabolic fate of ethyl carbamate derivatives (e.g., 2-methyloxolan-2-yl analogs) in human models.

- Long-term carcinogenicity studies using physiologically relevant doses.

- High-throughput screening for novel enzymatic inhibitors of precursor formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.